lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate
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Overview
Description
Lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate is a chemical compound with the molecular formula C₄H₃LiN₂O₂S It is a lithium salt of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction conditions generally include maintaining a temperature range of 0-25°C and a pH of around 7-8 to ensure the complete formation of the lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization and drying under vacuum conditions.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the lithium ion can modulate various signaling pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate
- Lithium(1+) ion 4-methyl-1,2,3-thiadiazole-5-carboxylate
Uniqueness
Lithium(1+) ion 3-methyl-1,2,4-thiadiazole-5-carboxylate is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
lithium;3-methyl-1,2,4-thiadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.Li/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYNAXDIPZGDOZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NSC(=N1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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